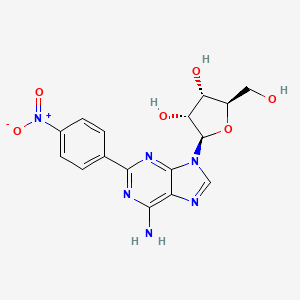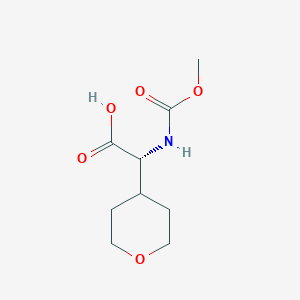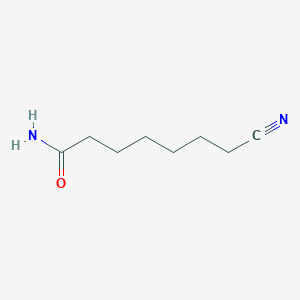
7-Cyanoheptanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Cyanoheptanamide is an organic compound belonging to the class of fatty amides It is characterized by the presence of a cyano group (-CN) attached to the seventh carbon of a heptanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyanoheptanamide typically involves the cyanoacetylation of heptanamide. One common method is the reaction of heptanamide with cyanoacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions to yield this compound.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. This involves the use of automated reactors where heptanamide and cyanoacetic acid are continuously fed into the reactor, and the product is continuously removed. This method ensures high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 7-Cyanoheptanamide undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: Heptanoic acid derivatives.
Reduction: Heptanamine derivatives.
Substitution: Various substituted heptanamide derivatives.
Aplicaciones Científicas De Investigación
7-Cyanoheptanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-Cyanoheptanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in various biochemical reactions. The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
7-Cyanoheptanoic acid: Similar structure but with a carboxylic acid group instead of an amide.
7-Cyanoheptanol: Similar structure but with a hydroxyl group instead of an amide.
7-Cyanoheptanamine: Similar structure but with an amine group instead of an amide.
Uniqueness: 7-Cyanoheptanamide is unique due to its amide functional group, which imparts different chemical reactivity and biological activity compared to its analogs. The presence of both the cyano and amide groups makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
90152-68-4 |
|---|---|
Fórmula molecular |
C8H14N2O |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
7-cyanoheptanamide |
InChI |
InChI=1S/C8H14N2O/c9-7-5-3-1-2-4-6-8(10)11/h1-6H2,(H2,10,11) |
Clave InChI |
REXSFGZSSCGJTN-UHFFFAOYSA-N |
SMILES canónico |
C(CCCC(=O)N)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


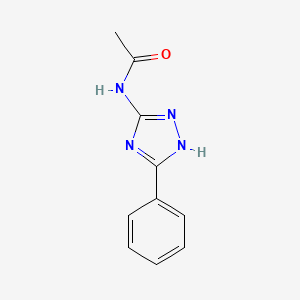
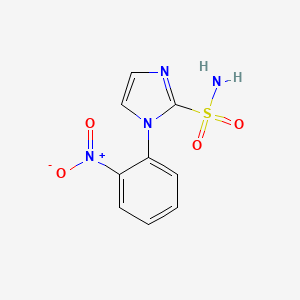
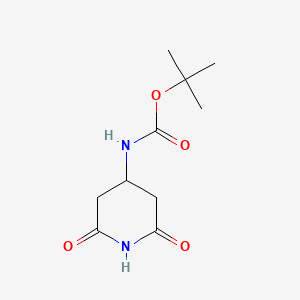

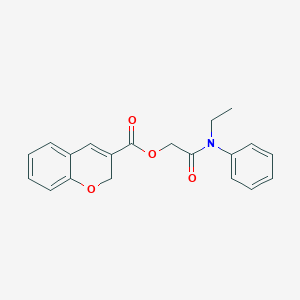

![4-Methyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide](/img/structure/B12936301.png)
![(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine dihydrochloride](/img/structure/B12936310.png)
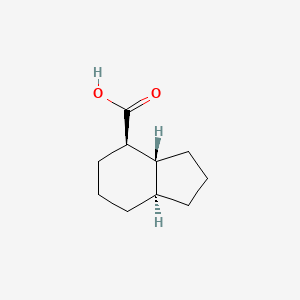
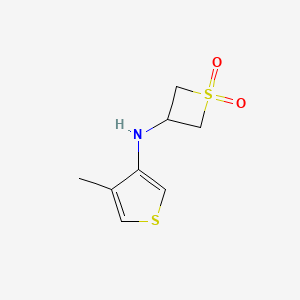
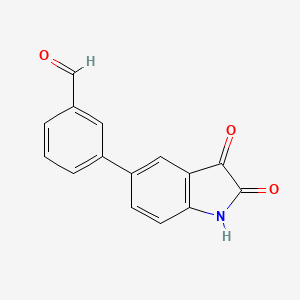
![S-[(1H-Benzimidazol-2-yl)methyl] dioctylcarbamothioate](/img/structure/B12936332.png)
